Piperazine-2,6-dione

Organic Synthesis Methodology Yield

Piperazine-2,6-dione (CAS 4774-22-5) is the mandatory precursor for dexrazoxane and bisdioxopiperazine cardioprotective agents. Researchers often face supply gaps for this essential 2,6-diketopiperazine scaffold. Our high-purity product, backed by chromatography-free synthesis, enables consistent lead optimization. • Essential building block for dexrazoxane & ICRF-193 analogues • Unique imide reactivity enables Brønsted acid-catalyzed heterocycle synthesis • High purity (≥97%); bulk quantities available for library synthesis

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 4774-22-5
Cat. No. B107378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2,6-dione
CAS4774-22-5
Synonyms2,6-Dioxopiperazine;  3,5-Dioxopiperazine;  NSC 362116
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1
InChIInChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8)
InChIKeyCYJAWBVQRMVFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2,6-dione: Core Scaffold for Anticancer Research


Piperazine-2,6-dione (C4H6N2O2; MW 114.10 g/mol), a cyclic imide also known as 2,6-diketopiperazine or 2,6-piperazinedione, is a white crystalline solid featuring a six-membered ring with two carbonyl groups at the 2- and 6-positions . This rigid, hydrogen-bond-capable scaffold serves as a versatile fragment for molecular linking and expansion in drug discovery, and is the essential building block for dexrazoxane, the only clinically approved drug for preventing anthracycline-induced cardiotoxicity [1]. Its utility extends to the efficient synthesis of pharmaceutically relevant pyridopyrazines and pyrazinoisoquinolines via Brønsted acid-mediated imide activation, as well as to the development of potent anticancer agents through N-substitution and derivatization [2][3].

Scaffold

Rigid imide core for molecular linking and expansion in drug discovery

Workflow

Brønsted acid-catalyzed transformations to pyridopyrazines and pyrazinoisoquinolines

Derivatization

N-substitution platform for developing bioactive tool compounds, including dexrazoxane analogues

Piperazine-2,6-dione vs. Generic Diketopiperazines


Generic substitution of piperazine-2,6-dione with structurally similar diketopiperazines is not viable due to fundamental differences in ring regiochemistry, hydrolytic stability, and synthetic derivatization potential. The 2,6-dione motif, in contrast to the more common 2,5-dione (cyclodipeptide) isomer, presents a unique imide functionality that enables specific reactivity pathways, such as Brønsted acid-catalyzed transformations to pyridopyrazines, which are not accessible to 2,5-diketopiperazines [1]. Furthermore, the hydrolytic liability of the 2,6-dione imide ring, while a consideration, is a quantifiable property that differs significantly from other imide systems like 3-methylglutarimide [2]. Finally, the N-substitution patterns on the piperazine-2,6-dione core critically dictate biological target engagement, as demonstrated in the tight structure-activity relationships of dexrazoxane analogues, where stereoisomerism alone can drastically alter cardioprotective efficacy [3].

2,5-Diketopiperazine isomer

The 2,6-dione regiochemistry enables unique imide reactivity for Brønsted acid cascades, inaccessible to cyclodipeptide isomers. Generic substitution may fail in these transformations.

Glutarimide-based scaffolds

Hydrolytic stability differs significantly; the piperazine nitrogen participates in degradation pathways absent in simple glutarimides, altering formulation behavior.

N-substitution pattern

Biological target engagement is highly sensitive to N-substitution and stereochemistry; dexrazoxane SAR shows cardioprotective model response varies drastically with isomer change.

Piperazine-2,6-dione Quantitative Evidence


High-Yield Ambient-Temperature Synthesis

Piperazine-2,6-dione can be synthesized at ambient temperature using a carbonyldiimidazole (CDI)/DMAP protocol, achieving a yield of 72% [1]. In contrast, the synthesis of 1-phenyl-piperazine-2,6-diones, a common class of analogues, often requires more complex, multi-step sequences involving substituted iminomonoacetate starting materials, with reported yields varying widely based on the substituent . The ambient-temperature, chromatography-free synthesis of the parent piperazine-2,6-dione offers a practical and scalable advantage for bulk procurement and initial derivatization.

High-Yield Ambient Synthesis
Cross-study comparable
72% isolated yield
CDI/DMAP, ambient temp.
Supports procurement scaling with reliable, chromatography-free route
Comparator 1-phenyl derivatives lack direct head-to-head yield data
Organic Synthesis Methodology Yield

Hydrolytic Lability vs. Glutarimides

The hydrolysis rate of 4-methylpiperazine-2,6-dione (4-MP), a model compound for the core piperazine-2,6-dione scaffold, was found to be significantly compromised compared to 3-methylglutarimide (3-MG) over a pH range of less than 7 to alkaline conditions [1]. This was attributed to the participation of the tertiary piperazine nitrogen in the hydrolytic pathways, a feature absent in simple glutarimides [1]. This quantifiable difference in stability is a critical factor for researchers formulating aqueous solutions or designing prodrugs.

Hydrolytic Lability vs. Glutarimide
Direct head-to-head
4-MP stability compromised vs. 3-MG
bell-shaped pH-rate profile
Critical for aqueous formulation design and prodrug research
Piperazine nitrogen drives accelerated hydrolysis in acidic to neutral pH
Stability Hydrolysis Imide Formulation

Anticancer Activity of Derivatives

A series of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were evaluated for in vitro anticancer activity against a panel of five human cancer cell lines [1]. These compounds exhibited IC50 values ranging from 5.4 µM to 10.0 µM [1]. While this is a class-level finding for derivatives, the parent piperazine-2,6-dione scaffold is the essential precursor for these active compounds. In comparison, natural piperazine-2,5-dione derivatives (e.g., janthinolide B) have shown immunosuppressive activity with an IC50 of 9.3 µM, and other derivatives showed anti-H1N1 activity with IC50 values from 6.8 to 28.9 µM, indicating that the 2,6-dione scaffold is a viable platform for achieving comparable or superior bioactivity in different therapeutic areas [2][3].

Derivative Anticancer Activity
Class-level inference
IC50 5.4–10.0 μM against 5 human cancer cell lines
Reported cell-model response context; comparable potency to 2,5-dione derivatives
Activity is for N-substituted derivatives; parent scaffold is essential precursor
Anticancer Cytotoxicity SAR IC50

Chromatography-Free Scalable Synthesis

An efficient, large-scale synthesis of piperazine-2,6-dione was developed using inexpensive starting materials (iminodiacetic acid) [1]. The procedure offers a convenient workup without requiring chromatographic techniques and can be readily modified for preparing 1-substituted piperazine-2,6-dione hydrobromides [1]. In contrast, the synthesis of related 2,6-bridged piperazines often necessitates multi-step, one-pot procedures to introduce substituents, and the scalability of those methods for simple, high-purity monomer is not always established [2].

Chromatography-Free Scalable Process
Cross-study comparable
Large-scale demonstrated
no chromatography, convenient workup
Ensures reliable, cost-effective bulk supply for library synthesis
Adaptable to 1-substituted hydrobromides; 2,6-bridged piperazines require multi-step routes
Process Chemistry Scale-up Dexrazoxane

Piperazine-2,6-dione Research & Industrial Applications


Cardioprotective Topoisomerase II Inhibitors

Given its role as the essential precursor for dexrazoxane and its analogues, piperazine-2,6-dione is the mandatory starting material for any medicinal chemistry program targeting novel bisdioxopiperazines [1]. Research has established that stereoisomeric modifications of the 4,4'-(butane-2,3-diyl)bis(piperazine-2,6-dione) core can dramatically influence binding to topoisomerase II beta, with the meso-isomer ICRF-193 demonstrating superior cardioprotective efficiency compared to dexrazoxane itself [2]. This evidence positions the piperazine-2,6-dione scaffold as a high-value platform for optimizing cardioprotective agents without compromising the anticancer efficacy of anthracyclines.

Scalable Production for Derivative Libraries

For laboratories and CROs engaged in the synthesis of focused libraries or lead optimization, the established large-scale, chromatography-free synthesis of piperazine-2,6-dione provides a distinct operational advantage [1]. This method reduces both time and cost, ensuring a steady supply of high-purity material for subsequent parallel synthesis. The procedure's adaptability for preparing 1-substituted derivatives (e.g., hydrobromides) further enhances its utility in producing a range of building blocks for medicinal chemistry.

Brønsted Acid-Catalyzed Transformations

Piperazine-2,6-dione is not merely an end-product; it is a key substrate in novel synthetic methodologies [1]. Its imide functionality can be selectively activated by Brønsted acids to undergo cyclization–dehydrosulfonylation/reduction cascades, providing efficient access to complex, pharmaceutically relevant heterocycles like pyrazinoisoquinolines and pyridopyrazines [1]. This reactivity profile distinguishes it from other diketopiperazines and makes it a valuable tool for synthetic chemists exploring new chemical space.

Imide Lability for Controlled Degradation

The well-documented hydrolytic lability of the piperazine-2,6-dione imide ring, particularly in comparison to more stable glutarimides, presents a unique research opportunity [1]. This property can be exploited in the design of prodrugs or self-degrading materials where controlled hydrolysis is a desirable feature. For researchers in pharmaceutical formulation, understanding and quantifying this instability is critical for developing stable drug products or for designing release mechanisms.

Application
Selection Property
Validation Focus
Bisdioxopiperazine analog research
Stereochemical SAR platform; core scaffold for topo II beta ligand design
Cardioprotection model response context; topo II beta binding assays
Focused library and lead optimization
Scalable, chromatography-free synthesis with high purity
Supply chain assessment for derivative parallel synthesis
Novel heterocycle methodology
Imide activation via Brønsted acid catalysis
Cyclization–dehydrosulfonylation cascade scoping
Controlled degradation & prodrug design
Distinct hydrolytic lability profile vs. glutarimides
Hydrolysis kinetics under formulation-relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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